molecular formula C8H14N4O B2486930 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}propan-2-ol CAS No. 1159554-01-4

2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}propan-2-ol

Cat. No. B2486930
CAS RN: 1159554-01-4
M. Wt: 182.227
InChI Key: VXBXQNXIHIDTHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds within the [1,2,4]triazolo[4,3-a]pyrazine family, to which our compound of interest belongs, has been explored through various methodologies. For instance, an efficient one-pot synthesis approach has been utilized for the creation of 3-phenyl-1-(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5-amines, employing a multicomponent reaction strategy that highlights the atom-economic nature of these syntheses (Sujatha et al., 2018). Such approaches underscore the versatility and efficiency of synthesizing complex molecules within this family, suggesting potential pathways for the synthesis of 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}propan-2-ol.

Molecular Structure Analysis

Research on similar [1,2,4]triazolo[4,3-a]pyrazine derivatives has included detailed investigations into their molecular structures, utilizing techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate their geometrical and electronic properties. For example, studies have described the crystal structure, spectroscopic characterization, and theoretical studies of related compounds, providing insights into the molecular geometry and intermolecular interactions that define their structural integrity (Lahmidi et al., 2019).

Chemical Reactions and Properties

The chemical reactivity and properties of the [1,2,4]triazolo[4,3-a]pyrazine family are characterized by their interactions with various reagents and their ability to undergo a range of chemical transformations. Research has demonstrated the synthesis and reactivity of [1,2,4]triazolo[4,3-c]pyrimidinium- and [1,2,4]triazolo[4,3-a]pyrazinium-3-aminides, revealing the compounds' potential for nucleophilic ring-opening reactions and the formation of substituted 1,2,4-triazole derivatives (Crabb et al., 1997).

Physical Properties Analysis

While specific studies on the physical properties of this compound are scarce, research on related compounds within the same chemical family provides valuable insights. These studies typically focus on determining melting points, solubility, and other physical characteristics that can influence the compound's applications in various fields.

Chemical Properties Analysis

The chemical properties of compounds in the [1,2,4]triazolo[4,3-a]pyrazine family, including their stability, reactivity, and potential for forming derivatives, are critical for understanding their functional applications. For instance, the facile synthesis and diverse reactivity of [1,2,4]triazolo[4,3-a]pyrazin-3-amines highlight the chemical versatility of these compounds, suggesting avenues for further chemical modifications and applications (Li et al., 2019).

Scientific Research Applications

Antibacterial and Antifungal Activity

2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}propan-2-ol and its derivatives have been explored for their antibacterial and antifungal properties. Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives, which exhibited significant antimicrobial activity against a variety of bacterial and fungal strains. These findings suggest potential applications in the development of new antimicrobial agents (Hassan, 2013).

Synthesis and Structural Analysis

Efforts have been made to synthesize and structurally analyze various derivatives of this compound. Li et al. (2019) developed a novel method for the synthesis of these compounds, demonstrating the versatility of this chemical structure in producing a range of derivatives. This work contributes to the understanding of their chemical properties and potential applications (Li et al., 2019).

Pharmaceutical Applications

The derivatives of this compound have shown promise in pharmaceutical research. For instance, Kulikovska et al. (2014) suggested a synthesis scheme for these derivatives, indicating their potential as pharmacological agents with various therapeutic activities, including cytotoxic and cardioprotective effects (Kulikovska et al., 2014).

Biotechnological Production

In the field of biotechnology, the compound has been used as an intermediate in the microbial production of pharmaceuticals. Wei et al. (2016) demonstrated the bioreduction of a related compound by Pseudomonas pseudoalcaligenes, which resulted in a chiral intermediate of the anti-diabetic drug, sitagliptin. This highlights the role of such compounds in the biosynthesis of medically important drugs (Wei et al., 2016).

Safety and Hazards

Similar compounds are known to be irritants to eyes, skin, and the respiratory system and should be handled with care . Ingestion should be avoided .

properties

IUPAC Name

2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-8(2,13)7-11-10-6-5-9-3-4-12(6)7/h9,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBXQNXIHIDTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NN=C2N1CCNC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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